molecular formula C11H20N2O2 B1649274 2,5-Piperazinedione, 3-(1-methylethyl)-6-(1-methylpropyl)- CAS No. 104068-43-1

2,5-Piperazinedione, 3-(1-methylethyl)-6-(1-methylpropyl)-

Cat. No.: B1649274
CAS No.: 104068-43-1
M. Wt: 212.29 g/mol
InChI Key: XIQXUFYJMBDYSU-UHFFFAOYSA-N
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Description

2,5-Piperazinedione, 3-(1-methylethyl)-6-(1-methylpropyl)- is a natural product found in Halobacillus litoralis and Ophiocordyceps sinensis with data available.

Mechanism of Action

Cyclo(Ile-Val), also known as 2,5-Piperazinedione, 3-(1-methylethyl)-6-(1-methylpropyl)- or 3-butan-2-yl-6-propan-2-ylpiperazine-2,5-dione, is a cyclic dipeptide that has been found to exhibit moderate antifungal and weak antitumor activities .

Target of Action

It’s known that the compound shows moderate antifungal and weak antitumor activities . This suggests that its targets could be related to these biological processes.

Mode of Action

It’s known that cyclic peptides can interact with their targets in a way that leads to changes in cellular processes

Biochemical Pathways

Cyclo(Ile-Val) is a cyclic dipeptide, and its biochemical pathways could be related to those of other cyclic dipeptides and branched-chain amino acids (BCAAs), which include isoleucine (Ile) and valine (Val). BCAAs play critical roles in the regulation of energy homeostasis, nutrition metabolism, gut health, immunity, and disease . They also serve as signaling molecules regulating metabolism of glucose, lipid, and protein synthesis via special signaling network, especially phosphoinositide 3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/AKT/mTOR) signal pathway .

Pharmacokinetics

It’s known that cyclic peptides generally show better pharmacokinetic and toxic profiles to humans than their linear counterparts . They are resistant to proteolysis and capable of crossing the intestinal barrier and blood-brain barrier .

Result of Action

The result of Cyclo(Ile-Val)'s action is its moderate antifungal and weak antitumor activities

Action Environment

The action environment of Cyclo(Ile-Val) can influence its action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the activity of cyclic peptides . .

Properties

IUPAC Name

3-butan-2-yl-6-propan-2-ylpiperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-5-7(4)9-11(15)12-8(6(2)3)10(14)13-9/h6-9H,5H2,1-4H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIQXUFYJMBDYSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)N1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50439982
Record name 2,5-Piperazinedione, 3-(1-methylethyl)-6-(1-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50439982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104068-43-1
Record name 2,5-Piperazinedione, 3-(1-methylethyl)-6-(1-methylpropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50439982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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